2-[(10S)-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-4-yl]phenol
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Overview
Description
2-[(10S)-1,5,6,8,12-pentazatricyclo[84002,7]tetradeca-2,4,6-trien-4-yl]phenol is a complex organic compound with a unique structure that includes multiple nitrogen atoms and a phenol group
Preparation Methods
The synthesis of 2-[(10S)-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-4-yl]phenol involves multiple steps, including the formation of the tricyclic core and the introduction of the phenol group. The reaction conditions typically require the use of specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Chemical Reactions Analysis
2-[(10S)-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-4-yl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The phenol group can participate in substitution reactions, where reagents such as halogens or alkyl groups replace the hydrogen atom on the phenol ring.
Scientific Research Applications
2-[(10S)-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-4-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-[(10S)-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-4-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar compounds to 2-[(10S)-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-4-yl]phenol include:
- 6-[4-[[(10S)-9-oxo-1,3,8-triazatricyclo[8.4.0.02,7]tetradeca-2(7),3,5-trien-5-yl]methyl]-1-piperazinyl]-3-pyridinecarbonitrile
- 3-Chloro-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H17N5O |
---|---|
Molecular Weight |
283.33 g/mol |
IUPAC Name |
2-[(10S)-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-4-yl]phenol |
InChI |
InChI=1S/C15H17N5O/c21-14-4-2-1-3-11(14)12-7-13-15(19-18-12)17-9-10-8-16-5-6-20(10)13/h1-4,7,10,16,21H,5-6,8-9H2,(H,17,19)/t10-/m0/s1 |
InChI Key |
ITVIJNLODUWYKZ-JTQLQIEISA-N |
Isomeric SMILES |
C1CN2[C@@H](CN1)CNC3=NN=C(C=C32)C4=CC=CC=C4O |
Canonical SMILES |
C1CN2C(CN1)CNC3=NN=C(C=C32)C4=CC=CC=C4O |
Origin of Product |
United States |
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